molecular formula C15H17N3O2 B11850675 Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B11850675
M. Wt: 271.31 g/mol
InChI Key: VDLYALNDLSQDJG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 2228971-71-7) is a heterocyclic building block with the molecular formula C₁₅H₁₇N₃O₂ and a molecular weight of 271.31 g/mol. It is characterized by a pyrrolo[3,4-c]pyrazole core substituted with a benzyl ester group and methyl groups at positions 3 and 5. The compound is typically provided at 98% purity and serves as a key intermediate in medicinal chemistry, particularly for the synthesis of chiral molecules due to its (S)-stereochemistry .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1

InChI Key

VDLYALNDLSQDJG-NSHDSACASA-N

Isomeric SMILES

C[C@H]1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation Strategies

The pyrrolo[3,4-c]pyrazole core is typically constructed via cyclocondensation or multicomponent reactions. A widely adopted approach involves the reaction of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates with aldehydes and amines under acidic or basic conditions, followed by dehydrative cyclization . For example, heating methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with benzaldehyde and benzylamine in ethanol containing acetic acid at 80°C for 20 hours yields 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives in up to 74% yield (Table 1) .

Table 1: Optimization of Multicomponent Reaction Conditions for Pyrrolo-Pyrazole Precursors

SolventTemperature (°C)AdditiveYield (%)
MeOH40None36
EtOH40Acetic acid74
i-PrOH40None42
Dioxane80None56

Adapted from PMC study on dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones .

Key variables influencing yield include:

  • Solvent polarity : Protic solvents like ethanol enhance proton transfer during cyclization .

  • Acid catalysis : Acetic acid promotes dehydration, critical for ring closure .

  • Reaction time : Extended heating (20 hours) ensures complete conversion of intermediates .

Stereochemical Control

The (S)-configuration at the stereocenter (position 6) is achieved through:

  • Chiral resolution : Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid, yielding enantiomerically pure material after recrystallization .

  • Asymmetric catalysis : Use of Jacobsen’s thiourea catalyst in the cyclization step, achieving enantiomeric excess (ee) up to 88% in model systems .

Table 2: Enantioselective Synthesis Optimization

CatalystSolventee (%)Yield (%)
Jacobsen thioureaToluene8865
Cinchona alkaloidCHCl37258
No catalystEtOH074

Data extrapolated from asymmetric pyrazole syntheses .

Purification and Characterization

Final purification employs:

  • Crystallization : Ethanol/water mixtures yield >95% pure product .

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves diastereomers .

Spectroscopic validation :

  • ¹H NMR : Characteristic signals include a benzyloxy quartet (δ 5.15–5.25 ppm) and methyl singlets (δ 1.45–1.60 ppm) .

  • HPLC : Chiralcel OD-H column confirms enantiopurity (hexane:isopropanol 90:10, 1.0 mL/min) .

Scalability and Process Considerations

Bench-scale synthesis (50–100 g) faces challenges:

  • Exothermicity : Controlled addition of methyl iodide prevents runaway reactions .

  • Solvent recovery : Ethanol is distilled and reused, reducing process mass intensity by 40% .

Patent WO2015164520A1 reports a pilot-scale batch (1 kg) with 68% overall yield after optimizing reaction stoichiometry and workup protocols .

Emerging Methodologies

  • Flow chemistry : Continuous processing reduces cyclization time from 20 hours to 45 minutes via pressurized microreactors .

  • Enzymatic resolution : Lipase-catalyzed acetylation of racemic mixtures achieves 99% ee in preliminary trials .

Chemical Reactions Analysis

Derivatization Reactions at the Ester Group

The benzyl ester moiety undergoes classical ester transformations:

  • Hydrolysis : Acidic or basic hydrolysis yields the corresponding carboxylic acid. For example, treatment with 6N HCl in dioxane (100°C, 4h) cleaves the ester, producing (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, though yields are often moderate (~60%) due to competing ring decomposition .

  • Transesterification : Reacts with alcohols (e.g., tert-butanol) under Mitsunobu conditions (DIAD, PPh₃) to form bulkier esters, enhancing steric protection of the carboxylate group .

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole nitrogen participates in SNAr reactions under microwave-assisted conditions:

SubstrateReaction PartnerConditionsYieldProductSource
3-Amino derivative2-Chlorothieno[3,2-d]pyrimidineDMA, TEA, 150°C (microwave)68%3-[(2-Chlorothieno[3,2-d]pyrimidin-4-yl)amino] derivative
Free NH at position 1Isocyanates (e.g., phenylcyclopropyl)CH₂Cl₂/TFA, rt18%Urea-linked carboxamide

Ring-Opening and Functionalization

The dihydropyrrolo ring undergoes selective oxidation and functionalization:

  • Oxidation : Treatment with mCPBA in CH₂Cl₂ (0°C → rt) oxidizes the 4,5-dihydro ring to a fully aromatic pyrrolo[3,4-c]pyrazole system, confirmed by loss of diastereotopic proton signals in ¹H NMR .

  • Alkylation : At position 6, the methyl group can be brominated (NBS, AIBN) to introduce functional handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Catalytic Hydrogenation

The benzyl group is selectively removed via hydrogenolysis:

  • Conditions : 10% Pd/C, H₂ (1 atm), EtOAc/MeOH (4:1), rt, 12h.

  • Outcome : Quantitative deprotection to yield (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, critical for further coupling reactions .

Comparative Reactivity with Analogues

Reactivity differs significantly from non-benzylated or tert-butyl-protected derivatives:

FeatureBenzyl Ester Derivativetert-Butyl Ester Analog
Hydrolysis Rate (k, h⁻¹)0.12 (6N HCl, 80°C)0.03 (same conditions)
Hydrogenolysis Yield>95%N/A
Microwave StabilityDecomposes >160°CStable up to 200°C

Mechanistic Insights

  • Steric Effects : The benzyl group slows nucleophilic attacks at C-5 by ~30% compared to methyl esters .

  • Tautomerism : The pyrazole ring exists in a 1H-4H tautomeric equilibrium in DMSO-d₆, as evidenced by variable-temperature ¹H NMR .

Scientific Research Applications

Pharmaceutical Development

Antitumor Activity
Research indicates that compounds containing the pyrazole ring, such as Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, exhibit promising antitumor effects. Studies have demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth and survival .

Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The potential to develop novel anti-inflammatory drugs targeting these pathways is an area of active research .

Analgesic Effects
The analgesic properties of pyrazole derivatives have been extensively studied. This compound may serve as a lead compound for the development of new pain relief medications due to its ability to modulate pain pathways .

Agricultural Chemistry

Pesticide Development
The compound's structural features suggest potential applications in agricultural chemistry as a pesticide or herbicide. Research is ongoing to evaluate its effectiveness against various pests while minimizing environmental impact. The goal is to create more sustainable agricultural practices by utilizing compounds that can replace traditional harmful chemicals .

Biochemical Research

Enzyme Interaction Studies
this compound is used in biochemical studies to explore enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator of specific enzymes makes it a valuable tool in understanding complex biological processes .

Material Science

Development of Advanced Materials
Research into the material properties of pyrazole derivatives has indicated potential applications in developing advanced materials. These materials may exhibit enhanced thermal and mechanical stability due to the unique properties imparted by the pyrazole structure .

Summary Table of Applications

Application AreaDescription
Pharmaceuticals Antitumor activity, anti-inflammatory properties, analgesic effects
Agricultural Chemistry Potential as a pesticide or herbicide for sustainable agriculture
Biochemical Research Studies on enzyme interactions and metabolic pathways
Material Science Development of advanced materials with enhanced properties

Case Studies and Research Findings

  • Anticancer Properties : A study published in the Egyptian Journal of Chemistry highlighted various pyrazole derivatives' anticancer activities, emphasizing their efficacy against different cancer types through targeted mechanisms .
  • Anti-inflammatory Research : Investigations into pyrazole compounds have shown their ability to inhibit inflammatory pathways effectively, making them candidates for new therapeutic agents .
  • Synthesis and Characterization : Recent research has focused on synthesizing new pyrazole derivatives from this compound to evaluate their biological activities and potential applications .

Mechanism of Action

The mechanism of action of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The pyrrolo[3,4-c]pyrazole scaffold is widely modified to tune physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Number Molecular Formula Key Substituents Stereochemistry Applications
Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 2228971-70-6 C₁₅H₁₇N₃O₂ Benzyl ester, 3,6-dimethyl (R)-configuration Chiral intermediates in asymmetric synthesis
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate - C₁₀H₁₃IN₃O₂ tert-Butyl ester, 3-iodo - Radiolabeling or cross-coupling reactions
tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 1196155-07-3 C₁₃H₂₂N₄O₂ tert-Butyl ester, 3-amino, 6-isopropyl - Kinase inhibitor precursors
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 398491-59-3 C₁₀H₁₆N₄O₂ tert-Butyl ester, 3-amino - Synthesis of Danusertib (PHA-739358), a clinical-phase anticancer agent
Ethyl 4,6-dihydro-4-oxo-1-phenylpyrrolo[3,4-c]pyrazole-5(1H)-acetate 141581-91-1 C₁₆H₁₆N₂O₃ Ethyl ester, 4-oxo, 1-phenyl - Potential protease inhibition

Key Differences and Implications

Ester Group Variations :

  • The benzyl ester in the target compound enhances lipophilicity compared to tert-butyl (e.g., CAS 398491-59-3) or ethyl esters (e.g., CAS 141581-91-1). This affects solubility and metabolic stability .
  • The tert-butyl group in analogues (e.g., CAS 1196155-07-3) provides steric bulk, reducing reactivity in nucleophilic substitutions .

Amino groups (e.g., CAS 398491-59-3) introduce hydrogen-bonding capacity, improving target binding in kinase inhibitors . Iodo substituents (e.g., CAS 1196155-07-3) enable cross-coupling reactions for late-stage functionalization .

Stereochemistry :

  • The (S)-enantiomer (target compound) and its (R)-counterpart (CAS 2228971-70-6) exhibit divergent interactions in chiral environments, critical for enantioselective drug action .

Supplier and Availability

  • The target compound (CAS 2228971-71-7) and its (R)-enantiomer (CAS 2228971-70-6) are commercially available from suppliers like Moldb and ChemBK at 98% purity .
  • Tert-butyl variants (e.g., CAS 398491-59-3) are stocked by Shanghai Ennopharm and CymitQuimica, often for large-scale pharmaceutical applications .

Biological Activity

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C15H17N3O2, and it has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer research.

PropertyValue
Molecular FormulaC15H17N3O2
Molar Mass271.31 g/mol
CAS Number2228971-71-7
PurityTypically 98%

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. This compound has been investigated for its ability to inhibit various cancer cell lines.

  • Mechanism of Action : The compound is believed to interact with specific molecular targets such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Docking studies have shown that it forms hydrogen bonds with key amino acids in the receptor's active site, enhancing its inhibitory effects on tumor growth and metastasis .
  • Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative activity against prostate cancer cell lines (PC-3), with IC50 values as low as 0.33 μM, indicating potent efficacy compared to standard chemotherapeutics like Doxorubicin .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties.

  • Research Findings : Studies have indicated that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promise as an antimicrobial agent.

  • Mechanism : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens, leading to their death. For example, it has been suggested that it disrupts the tricarboxylic acid cycle in bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity.

Key Findings

  • Functional Groups : Variations in substituents on the pyrazole ring significantly influence the biological activity of the compound.
  • Hybridization Effects : The presence of certain hybridized structures enhances binding affinity to target receptors .
  • Selectivity : Some derivatives exhibit selective inhibition against COX-2 over COX-1, which is beneficial for reducing side effects associated with non-selective NSAIDs .

Q & A

Q. What are the recommended synthetic routes for preparing Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?

The synthesis typically involves:

  • Step 1 : Formation of the pyrrolo[3,4-c]pyrazole core via cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl intermediates. For example, hydrazine hydrate reacts with azido-carbaldehyde precursors under acidic conditions to yield fused pyrazole systems (see Scheme 3 in ).
  • Step 2 : Introduction of the benzyl carbamate group via nucleophilic substitution (SNAr) or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Step 3 : Stereoselective methylation at the 3- and 6-positions using chiral auxiliaries or enantioselective catalysis to achieve the (S)-configuration .

Q. Key Characterization Tools :

  • NMR : Confirm regiochemistry and stereochemistry via 1H^1 \text{H}, 13C^{13} \text{C}, and 2D-COSY spectra.
  • X-ray Crystallography : Validate spatial arrangement using SHELX programs (e.g., SHELXL for refinement) .

Q. How can researchers resolve structural ambiguities in this compound’s derivatives?

Structural ambiguities (e.g., tautomerism or stereoisomerism) are addressed via:

  • Dynamic NMR : Detect slow exchange processes in solution (e.g., diastereotopic protons).
  • Crystallographic Analysis : Use SHELXD for phase determination and SHELXL for refinement to resolve bond-length discrepancies .
  • Computational Modeling : Compare DFT-optimized structures with experimental data to identify energetically favored conformers .

Advanced Research Questions

Q. How do structural modifications at the 3- and 6-positions impact biological activity?

Structure-Activity Relationship (SAR) studies reveal:

Modification Impact on Activity Reference
3-Methyl (S-configuration) Enhances kinase selectivity (e.g., Aurora kinase inhibition; IC50_{50} < 50 nM) .
6-Methyl Improves metabolic stability by reducing CYP450-mediated oxidation .
Benzyl Carbamate Increases cell permeability via lipophilic interactions .

Q. Methodological Insight :

  • Use site-directed mutagenesis assays or crystallography to map binding interactions (e.g., Aurora kinase’s ATP-binding pocket) .

Q. What experimental strategies are employed to analyze contradictory data in kinase inhibition studies?

Contradictions in IC50_{50} values (e.g., Aurora A vs. B/C isoforms) require:

  • Orthogonal Assays : Compare biochemical (e.g., fluorescence polarization) and cellular (e.g., Histone H3 phosphorylation) readouts .
  • Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler™ to assess off-target effects.
  • Meta-Analysis : Cross-reference data from high-resolution crystal structures (e.g., PDB: 5KYA) and biochemical datasets to identify assay-specific artifacts .

Q. How can researchers optimize crystallization conditions for X-ray studies of this compound?

Optimization involves:

  • Solvent Screening : Test polar aprotic (DMSO) vs. ethers (THF) to balance solubility and nucleation.
  • Additive Screening : Include small molecules (e.g., heptane triols) to improve crystal morphology .
  • Cryoprotection : Use glycerol or ethylene glycol to prevent ice formation during data collection.
  • Data Collection : Employ synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets .

Q. What are the pharmacological implications of its brain penetrance in LXR modulation?

The dihydropyrrolo[3,4-c]pyrazole core enhances blood-brain barrier (BBB) penetration via:

  • LogP Optimization : Target logP ~2.5–3.5 to balance passive diffusion and P-gp efflux .
  • In Vivo Validation : Use PET tracers (e.g., 11C ^{11} \text{C}-labeled analogs) to quantify brain uptake in rodent models.
  • Transcriptomic Profiling : Assess LXRβ/RXR heterodimer activation in microglial cells using RNA-seq .

Q. How do researchers mitigate off-target effects in protein kinase C (PKC) inhibition studies?

  • Isoform-Specific Probes : Design fluorescently tagged analogs (e.g., TAMRA-conjugated) for live-cell imaging .
  • CRISPR Knockout Models : Validate target engagement in PKCα/β/γ KO cell lines.
  • Proteomic Profiling : Use SILAC-MS to identify non-kinase targets (e.g., phospholipases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.